molecular formula C17H21N3O2 B11036919 N-Benzyl-2-(4-(but-2-ynoyl)piperazin-1-yl)acetamide

N-Benzyl-2-(4-(but-2-ynoyl)piperazin-1-yl)acetamide

Cat. No.: B11036919
M. Wt: 299.37 g/mol
InChI Key: IICIDRAKDJWMLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-2-(4-(but-2-ynoyl)piperazin-1-yl)acetamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzyl group and a but-2-ynoyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-(4-(but-2-ynoyl)piperazin-1-yl)acetamide typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with diethylene glycol.

    Substitution with Benzyl Group: The piperazine ring is then reacted with benzyl chloride in the presence of a base such as sodium hydroxide to introduce the benzyl group.

    Introduction of But-2-ynoyl Group: The final step involves the acylation of the piperazine ring with but-2-ynoic acid chloride in the presence of a base like triethylamine to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-(4-(but-2-ynoyl)piperazin-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl and but-2-ynoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Benzyl-2-(4-(but-2-ynoyl)piperazin-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-Benzyl-2-(4-(but-2-ynoyl)piperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-2-(piperazin-1-yl)acetamide: Lacks the but-2-ynoyl group, making it less versatile in certain chemical reactions.

    N-Benzyl-2-(4-phenyl-1-piperazinyl)acetamide: Contains a phenyl group instead of the but-2-ynoyl group, leading to different chemical and biological properties.

Uniqueness

N-Benzyl-2-(4-(but-2-ynoyl)piperazin-1-yl)acetamide stands out due to its unique combination of benzyl and but-2-ynoyl groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

N-benzyl-2-(4-but-2-ynoylpiperazin-1-yl)acetamide

InChI

InChI=1S/C17H21N3O2/c1-2-6-17(22)20-11-9-19(10-12-20)14-16(21)18-13-15-7-4-3-5-8-15/h3-5,7-8H,9-14H2,1H3,(H,18,21)

InChI Key

IICIDRAKDJWMLF-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)N1CCN(CC1)CC(=O)NCC2=CC=CC=C2

Origin of Product

United States

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